molecular formula C8H7ClO2 B1611073 4-(Chloromethyl)benzo[d][1,3]dioxole CAS No. 75875-58-0

4-(Chloromethyl)benzo[d][1,3]dioxole

Cat. No.: B1611073
CAS No.: 75875-58-0
M. Wt: 170.59 g/mol
InChI Key: MDMCWQDULDXEDU-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)benzo[d][1,3]dioxole” is a chemical compound with the molecular formula C8H7ClO2 . It is used in the synthesis of dioxole functionalized metal–organic frameworks .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2,3-methylenedioxybenzaldehyde with sodium borohydride, followed by reaction with thionyl chloride . Another method involves the reaction of 2,3-methylenedioxybenzyl chloride with sodium cyanide .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined by single-crystal X-ray diffraction studies . The structure reveals that the dioxole group binds to the Zn (II) ions .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can react with Zn(II) under solvothermal conditions to yield either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .


Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular weight of 170.59 . Its physical and chemical properties can vary depending on its use and the conditions under which it is stored .

Scientific Research Applications

Antitumor Activity

Research has shown that benzo[d][1,3]dioxoles, including derivatives like 4-(Chloromethyl)benzo[d][1,3]dioxole, exhibit remarkable antitumor activities. A study synthesized benzo[d][1,3]dioxoles-fused 1,4-thiazepines and assessed their anti-proliferative activities on human cancer cell lines. The results indicated significant antitumor properties (Wu et al., 2017).

Antimicrobial Evaluation

A study focusing on benzo[d][1,3]dioxole gathered pyrazole derivatives found these compounds to exhibit excellent antifungal and antibacterial activities. These derivatives were synthesized by reacting chalcones with phenyl hydrazine (Umesha & Basavaraju, 2014).

Photoinitiator for Polymerization

This compound derivatives have been used as photoinitiators for free radical polymerization. A study synthesized a 1,3-benzodioxole derivative of naphthodioxinone and demonstrated its effectiveness in initiating polymerization upon irradiation (Kumbaraci et al., 2012).

Anticonvulsant Properties

Compounds containing this compound have been explored for potential anticonvulsant properties. A study synthesized derivatives of this compound and tested them for anticonvulsant activity, finding significant effects in this regard (Prasanthi et al., 2013).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel chemical structures. For instance, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, has been reported, which has potential applications in medicinal chemistry (Catalani et al., 2010).

Safety and Hazards

“4-(Chloromethyl)benzo[d][1,3]dioxole” is classified as a hazardous substance. It is associated with health hazards such as skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

4-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMCWQDULDXEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518243
Record name 4-(Chloromethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75875-58-0
Record name 4-(Chloromethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve benzo[1,3]dioxol-4-yl-methanol (1.9 g, 12.5 mmol) in thionyl chloride (3 mL, 41.1 mmol) and reflux the reaction mixture for 1 h. Concentrate in vacuo to obtain the desired intermediate as a yellow oil (1.9 g, 91%) that was used without further purification. GC-MS m/z: 170 (M+).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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